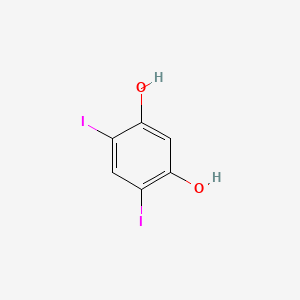

1,3-Benzenediol, 4,6-diiodo-

CAS No.: 19514-91-1

Cat. No.: VC7955710

Molecular Formula: C6H4I2O2

Molecular Weight: 361.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19514-91-1 |

|---|---|

| Molecular Formula | C6H4I2O2 |

| Molecular Weight | 361.9 g/mol |

| IUPAC Name | 4,6-diiodobenzene-1,3-diol |

| Standard InChI | InChI=1S/C6H4I2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H |

| Standard InChI Key | SSHVWMSAUIZKKM-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1O)I)I)O |

| Canonical SMILES | C1=C(C(=CC(=C1O)I)I)O |

Introduction

Chemical Identity and Structural Features

1,3-Benzenediol, 4,6-diiodo- belongs to the class of diiodinated phenolic compounds. Its systematic IUPAC name is 4,6-diiodobenzene-1,3-diol, reflecting the positions of iodine and hydroxyl groups on the benzene ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 19514-91-1 | |

| Molecular Formula | C₆H₄I₂O₂ | |

| Molecular Weight | 361.91 g/mol | |

| SMILES Notation | OC1=CC(O)=C(I)C=C1I | |

| InChIKey | SSHVWMSAUIZKKM-UHFFFAOYSA-N |

The compound’s symmetrical structure features hydroxyl groups at the 1 and 3 positions and iodine atoms at the 4 and 6 positions. This arrangement confers unique electronic properties, including strong electron-withdrawing effects from iodine and hydrogen-bonding capacity from hydroxyl groups .

Physical and Chemical Properties

Limited experimental data exist for 4,6-diiodoresorcinol, but inferences can be drawn from analogous halo-resorcinols:

The iodine atoms increase molecular weight and polarizability, enhancing reactivity in cross-coupling reactions .

Synthesis and Reactivity

Synthesis Pathways

4,6-Diiodoresorcinol is typically synthesized via direct iodination of resorcinol or its derivatives. A representative procedure involves:

-

Protection of hydroxyl groups: Resorcinol is acetylated to form 1,3-diacetoxybenzene .

-

Iodination: Treatment with iodine monochloride (ICl) or N-iodosuccinimide (NIS) introduces iodine atoms at the 4 and 6 positions .

-

Deprotection: Acidic or basic hydrolysis removes acetyl groups, yielding the final product .

Example Reaction:

Reactivity Profile

-

Nucleophilic Substitution: Iodine atoms participate in Ullmann and Suzuki-Miyaura couplings, enabling aryl-aryl bond formation .

-

Electrophilic Aromatic Substitution: Hydroxyl groups direct further substitutions at meta/para positions .

-

Oxidation: Susceptible to oxidative degradation under strong acidic conditions .

Applications in Research and Industry

Organic Synthesis

4,6-Diiodoresorcinol serves as a precursor for polyphenylene-based polymers and liquid crystals. For example:

-

Conductive Polymers: Used in synthesizing poly(phenylene thienylene)s for electronic devices .

-

Pharmaceutical Intermediates: Key building block for iodinated contrast agents .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume